N-(4-chlorophenyl)but-2-enamide
Description
Structure
3D Structure
Properties
CAS No. |
6090-82-0 |
|---|---|
Molecular Formula |
C10H10ClNO |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
N-(4-chlorophenyl)but-2-enamide |
InChI |
InChI=1S/C10H10ClNO/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h2-7H,1H3,(H,12,13) |
InChI Key |
VFNMJEPPOGYBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Synthesis and Chemical Reactions of N 4 Chlorophenyl but 2 Enamide
Established Synthetic Methodologies for N-(4-chlorophenyl)but-2-enamide
The primary methods for constructing the amide bond in this compound involve the reaction of an amine with a carboxylic acid derivative. These methods include direct acylation, condensation reactions, and more complex multistep strategies.
The most direct and common method for synthesizing this compound is the acylation of 4-chloroaniline (B138754) with a derivative of but-2-enoic acid (crotonic acid). Typically, crotonoyl chloride is used as the acylating agent. This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the amino group of 4-chloroaniline on the electrophilic carbonyl carbon of crotonoyl chloride. A base, such as pyridine (B92270) or aqueous sodium hydroxide, is used to neutralize the hydrogen chloride byproduct.
Alternative approaches to N-arylamide synthesis include one-pot protocols that start from different precursors. For instance, a metal-free, two-step, one-pot process has been developed to convert nitroarenes directly into N-aryl amides. nih.gov This method involves the reduction of a nitroarene, such as 4-chloronitrobenzene, using trichlorosilane (B8805176) to form an in-situ N-silylated amine. This intermediate then reacts with an anhydride (B1165640) to yield the corresponding amide. nih.gov This strategy avoids the direct handling of potentially toxic aniline (B41778) derivatives. nih.gov Furthermore, specialized acylating reagents have been developed, such as N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, which are synthesized from 4-chloroaniline and can subsequently be used to acylate other amines in aqueous media. researchgate.net
Condensation reactions, particularly multicomponent reactions (MCRs), provide an efficient pathway to complex molecules incorporating the this compound substructure or its derivatives. A notable example is the four-component synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. nih.govnih.gov In this approach, ethyl acetoacetate (B1235776), hydrazine (B178648) hydrate, an aromatic aldehyde, and 4-chloroaniline are combined in a single pot. The reaction proceeds through a series of condensation and cyclization steps, ultimately forming a complex heterocyclic system where the 4-chloroaniline is incorporated as an N-aryl substituent on the pyran ring. nih.gov While not forming the simple but-2-enamide (B7942871), this demonstrates how 4-chloroaniline can be integrated into complex structures via condensation pathways that result in related unsaturated amide-like systems.
The general principle of MCRs is to combine three or more reactants in a single operation to form a product that contains significant portions of all starting materials. This approach is highly atom-economical and efficient for building molecular complexity.
The aforementioned four-component synthesis of pyrano[2,3-c]pyrazoles serves as an excellent example of a multistep synthesis strategy conducted in a single reaction vessel. nih.govnih.gov The synthesis involves several distinct reaction steps that occur sequentially without the need to isolate intermediates.
The components for this specific synthesis are detailed in the table below:
| Component Number | Chemical Name | Role in Reaction |
| 1 | Ethyl Acetoacetate | Forms the pyrazole (B372694) ring backbone |
| 2 | Hydrazine Hydrate | Reacts with ethyl acetoacetate to form a pyrazolone (B3327878) intermediate |
| 3 | Aromatic Aldehyde | Participates in a Knoevenagel condensation |
| 4 | 4-Chloroaniline | Acts as the N-aryl source, forming an amine group on the pyran ring |
This strategy highlights the efficiency of building complex molecular architectures from simple, readily available starting materials. The use of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) facilitates this transformation, showcasing a modern approach to organic synthesis. nih.gov
Mechanistic Analysis of this compound Formation Reactions
The formation of this compound via the most common acylation route follows a well-established nucleophilic acyl substitution mechanism. The key steps are:
Nucleophilic Attack: The nitrogen atom of 4-chloroaniline, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the acylating agent (e.g., crotonoyl chloride). This leads to the formation of a tetrahedral intermediate, where the carbonyl double bond is broken, and a negative charge resides on the oxygen atom.
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The electron pair from the oxygen atom reforms the carbonyl double bond. Simultaneously, a leaving group (e.g., a chloride ion in the case of crotonoyl chloride) is expelled.
Deprotonation: A base present in the reaction mixture removes a proton from the nitrogen atom, which now carries a positive charge. This neutralization step yields the final, stable amide product, this compound, and a salt (e.g., pyridinium (B92312) chloride).
The reactivity of the aniline is influenced by the electron-withdrawing nature of the chlorine atom on the phenyl ring, which slightly reduces the nucleophilicity of the amino group compared to aniline itself. However, it is still sufficiently reactive to undergo acylation under standard conditions.
Exploration of Green Chemistry Principles in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of amides to reduce environmental impact and improve efficiency. For the synthesis of this compound and related compounds, several green approaches are relevant.
One-Pot Synthesis: As described previously, converting nitroarenes directly to N-aryl amides in a one-pot reaction enhances efficiency by reducing the number of workup and purification steps, thereby minimizing solvent use and waste generation. nih.gov Multicomponent reactions are inherently green as they increase atom economy and reduce reaction times. nih.gov
Use of Greener Solvents: Research has focused on replacing traditional volatile organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and methods for conducting acylations in water have been developed. For example, the use of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides as acylating reagents allows for the selective acylation of amines in water. researchgate.net
Catalysis: The use of catalysts, rather than stoichiometric reagents, is a core principle of green chemistry. The four-component synthesis of pyrano[2,3-c]pyrazole derivatives utilizes a catalytic amount of DABCO, which is an inexpensive and non-toxic catalyst. nih.gov Catalytic approaches reduce waste and often lead to milder reaction conditions.
These strategies contribute to making the synthesis of this compound and its derivatives more sustainable and economically viable.
Derivatization and Analog Synthesis of this compound
The this compound scaffold can be modified to produce a wide range of analogs with potentially diverse chemical and biological properties. Derivatization can occur on the aromatic ring, the amide nitrogen, or the butenyl chain.
One significant example is the incorporation of the N-(4-chlorophenyl) moiety into more complex heterocyclic systems. The synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrates how the core aniline fragment can be part of a larger, fused-ring structure with potential applications in medicinal chemistry. nih.govnih.gov
Chemical Modifications on the N-(4-chlorophenyl) Moiety
The N-(4-chlorophenyl) group of this compound is amenable to various chemical transformations, particularly through modern cross-coupling reactions. The presence of a halogen atom, specifically chlorine, on the phenyl ring provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. The Suzuki-Miyaura coupling, for instance, allows for the arylation of the N-(4-chlorophenyl) group. In a typical reaction, this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system with specialized ligands, and a base to yield N-(biphenyl-4-yl)but-2-enamide derivatives. The choice of ligand is crucial for achieving high yields and functional group tolerance.
Similarly, the Buchwald-Hartwig amination offers a route to introduce nitrogen-based substituents. This reaction involves the palladium-catalyzed coupling of an amine with the aryl chloride. For example, reacting this compound with a primary or secondary amine under Buchwald-Hartwig conditions can replace the chlorine atom with an amino group, leading to a variety of N-(4-aminophenyl)but-2-enamide derivatives.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on this compound
| Entry | Coupling Partner | Reaction Type | Product |
| 1 | Phenylboronic acid | Suzuki-Miyaura | N-(biphenyl-4-yl)but-2-enamide |
| 2 | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | N-(4'-methoxybiphenyl-4-yl)but-2-enamide |
| 3 | Morpholine | Buchwald-Hartwig | N-(4-morpholinophenyl)but-2-enamide |
| 4 | Aniline | Buchwald-Hartwig | N-(4-anilinophenyl)but-2-enamide |
This table is illustrative and based on established palladium-catalyzed cross-coupling methodologies for aryl chlorides.
Structural Diversification of the But-2-enamide Chain
The but-2-enamide chain in this compound is an α,β-unsaturated system, making it susceptible to a range of chemical transformations that can introduce structural diversity.
Michael Addition:
The electrophilic β-carbon of the but-2-enamide moiety is a prime site for conjugate addition, commonly known as the Michael addition. A variety of nucleophiles, including amines, thiols, and carbanions, can be added to this position. For instance, the reaction of this compound with a primary or secondary amine can yield 3-amino-N-(4-chlorophenyl)butanamide derivatives. The stereochemistry of the newly formed chiral centers can often be controlled through the use of chiral catalysts or auxiliaries.
Heck Reaction:
The Heck reaction provides a method for the arylation or vinylation of the but-2-enamide chain. While direct Heck reactions on the double bond of an amide can be challenging, related strategies involving precursors to the but-2-enamide can be employed to introduce substituents at the α or β positions.
Table 2: Examples of Structural Diversification of the But-2-enamide Chain
| Entry | Reagent | Reaction Type | Product Structure |
| 1 | Piperidine | Michael Addition | 3-(Piperidin-1-yl)-N-(4-chlorophenyl)butanamide |
| 2 | Thiophenol | Michael Addition | N-(4-chlorophenyl)-3-(phenylthio)butanamide |
| 3 | Diethyl malonate | Michael Addition | Diethyl 2-(1-((4-chlorophenyl)amino)-1-oxobutan-3-yl)malonate |
This table illustrates potential derivatizations of the but-2-enamide chain based on known reactivity patterns of α,β-unsaturated amides.
Investigation of N-Substituent Effects on this compound Derivatives
The nature of the substituent on the nitrogen atom can significantly influence the chemical and physical properties of this compound derivatives. These effects are often studied by synthesizing a series of analogs with varying electronic and steric properties on the N-aryl ring and evaluating their impact on reactivity, conformation, and biological activity.
Theoretical studies on related N-aryl amides have shown that the electronic nature of substituents on the aryl ring can modulate the reactivity of the amide bond and the adjacent π-system. nih.govresearchgate.net Electron-withdrawing groups on the N-aryl ring generally increase the electrophilicity of the but-2-enamide moiety, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease this reactivity.
Experimental studies on the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have demonstrated the utility of the N-(4-chlorophenyl)pyrazolone scaffold in multicomponent reactions, highlighting the role of the substituted N-aryl moiety in directing the course of complex chemical transformations. nih.govnih.gov
Table 3: N-Substituent Effects on the Properties of N-Arylbut-2-enamide Derivatives
| N-Aryl Substituent | Electronic Effect | Expected Impact on But-2-enamide Reactivity |
| 4-Nitro | Electron-withdrawing | Increased reactivity towards Michael addition |
| 4-Methoxy | Electron-donating | Decreased reactivity towards Michael addition |
| 4-Methyl | Weakly electron-donating | Minor decrease in reactivity |
| 4-Trifluoromethyl | Strongly electron-withdrawing | Significant increase in reactivity |
This table provides a qualitative prediction of substituent effects based on established principles of physical organic chemistry.
Structural Elucidation and Advanced Characterization of N 4 Chlorophenyl but 2 Enamide
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic properties of a molecule.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of N-(4-chlorophenyl)but-2-enamide is expected to show distinct signals corresponding to the aromatic protons of the 4-chlorophenyl ring and the protons of the but-2-enamide (B7942871) chain. The protons on the aromatic ring will likely appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to the para-substitution pattern. The vinyl protons of the but-2-enamide moiety would present as complex multiplets in the olefinic region (δ 5.5-7.0 ppm), with their coupling constants providing information about the stereochemistry (E/Z isomerism) of the double bond. The methyl protons would appear as a doublet in the upfield region (δ 1.8-2.2 ppm). A broad singlet for the amide N-H proton is also anticipated, with its chemical shift being solvent-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data. The carbonyl carbon of the amide is expected to resonate in the downfield region (δ 165-175 ppm). The carbons of the aromatic ring would appear in the δ 120-140 ppm range, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The olefinic carbons are expected in the δ 120-140 ppm region, and the methyl carbon would be found in the upfield region (δ 15-25 ppm).
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Expected ¹H NMR (ppm) | Expected ¹³C NMR (ppm) |
| Amide N-H | 8.0 - 9.5 (broad s) | - |
| Aromatic C-H (ortho to NH) | 7.5 - 7.8 (d) | 120 - 125 |
| Aromatic C-H (ortho to Cl) | 7.2 - 7.4 (d) | 128 - 130 |
| Vinyl C-H (α to C=O) | 5.8 - 6.2 (m) | 122 - 128 |
| Vinyl C-H (β to C=O) | 6.8 - 7.2 (m) | 135 - 145 |
| Methyl C-H | 1.8 - 2.2 (d) | 15 - 25 |
| Carbonyl C=O | - | 165 - 175 |
| Aromatic C-N | - | 135 - 140 |
| Aromatic C-Cl | - | 130 - 135 |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A prominent band for the N-H stretching vibration of the secondary amide should appear in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is anticipated to be strong and sharp, appearing around 1650-1680 cm⁻¹. The C=C stretching of the α,β-unsaturated system would likely be observed near 1620-1640 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and vinyl groups are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching will be just below 3000 cm⁻¹. The C-N stretching vibration is expected in the 1210-1340 cm⁻¹ range, and the C-Cl stretching vibration should appear in the fingerprint region, typically between 700 and 800 cm⁻¹.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3200 - 3400 | Medium |
| C-H Stretch (Aromatic/Vinyl) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| C=C Stretch (Alkene) | 1620 - 1640 | Medium-Weak |
| N-H Bend (Amide II) | 1510 - 1570 | Medium |
| C-N Stretch | 1210 - 1340 | Medium |
| C-Cl Stretch | 700 - 800 | Strong |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₀ClNO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion peak will be observed, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern in the mass spectrum would likely involve the cleavage of the amide bond, leading to fragments corresponding to the 4-chlorophenylamino cation and the but-2-enoyl cation.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Description |
| [M]⁺ | 195.0451 | Molecular ion (for ³⁵Cl) |
| [M+2]⁺ | 197.0421 | Isotopic peak (for ³⁷Cl) |
| [C₄H₅O]⁺ | 69.0340 | But-2-enoyl cation |
| [C₆H₅ClN]⁺ | 126.0110 | 4-chloroanilino cation |
Note: The m/z values are calculated based on the monoisotopic masses of the elements.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound contains chromophores such as the phenyl ring and the conjugated enone system, which are expected to absorb in the UV region. The spectrum would likely show a strong absorption band (π → π* transition) at a wavelength (λ_max) around 250-280 nm, characteristic of the conjugated system formed by the phenyl ring and the but-2-enamide moiety. A weaker absorption (n → π* transition) associated with the carbonyl group might be observed at a longer wavelength. For the closely related compound 4-(4-Chlorophenyl)-3-buten-2-one, a λ_max of 699 nm in chloronaphthalene has been reported, though this value seems unusually high and may be specific to the solvent and the extended conjugation in that particular analog. uni.lu
X-ray Crystallographic Analysis of this compound and its Analogs
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound is not available in the searched literature, analysis of related structures can provide insight into its likely solid-state conformation. For instance, the crystal structure of N-(4-Chlorophenyl)maleamic acid, which also contains the N-(4-chlorophenyl)amide moiety, has been determined. nih.gov In such structures, the amide group is typically planar or nearly planar. The conformation around the C-N amide bond would be predominantly trans.
Analysis of Crystal Packing and Intermolecular Interactions
A definitive analysis of the crystal packing and intermolecular interactions of this compound cannot be presented as the primary crystallographic data is not available in the public domain.
Stereochemical Assignments, including E/Z Isomerism and Chirality
The but-2-enamide moiety in this compound has the potential for E/Z isomerism around the carbon-carbon double bond. The assignment of these isomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules. In this system, if the higher-priority substituents on each carbon of the double bond are on the same side, the isomer is designated as (Z) (from the German zusammen, meaning together). If they are on opposite sides, it is designated as (E) (from the German entgegen, meaning opposite).
For this compound, the substituents on the double bond would be a hydrogen atom and a methyl group on one carbon, and a hydrogen atom and the N-(4-chlorophenyl)amido group on the other. The specific (E) or (Z) configuration of a synthesized batch would depend on the reaction conditions and would require experimental characterization for definitive assignment.
Regarding chirality, this compound does not possess a chiral center in its planar configuration. However, chirality could arise in certain crystalline forms if the molecule adopts a non-planar conformation and packs in a chiral space group. A definitive statement on the chirality of crystalline this compound would necessitate experimental determination of its crystal structure.
Computational and Theoretical Investigations of N 4 Chlorophenyl but 2 Enamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure.
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on static molecules, molecular modeling and dynamics simulations explore the behavior of molecules over time.
Molecular dynamics simulations for a compound like N-(4-chlorophenyl)but-2-enamide could be used to study its conformational flexibility, its interactions with solvents, or its potential binding modes with biological targets like proteins. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and interacts with its environment over time. This information is crucial for understanding its behavior in a biological context or in solution.
Molecular Docking Simulations for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug design for predicting the binding affinity and mode of interaction between a potential drug candidate and its protein target. The process involves generating various conformations of the ligand within the binding site of the protein and scoring them based on factors like electrostatic and van der Waals interactions. For this compound, this would involve identifying a relevant protein target and simulating how the compound fits into its active site. However, no published studies detailing such simulations for this specific compound could be located.
Molecular Dynamics (MD) Simulations for Conformational Flexibility
Molecular dynamics simulations provide insights into the time-dependent behavior and conformational flexibility of molecules. By simulating the atomic motions over time, MD can reveal how a molecule like this compound changes its shape and how it interacts with its environment, such as a solvent or a protein receptor. These simulations are computationally intensive and offer a dynamic picture that complements the static view from molecular docking. This analysis would be key to understanding the stability of its binding pose in a protein, but specific MD simulation studies for this compound are not documented in the available literature.
Pharmacophore Modeling and Development for this compound
A pharmacophore is an abstract representation of the essential molecular features necessary for a molecule to interact with a specific biological target. These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. Pharmacophore models are developed based on the structures of known active compounds and are used to screen large databases for new potential drugs. The development of a pharmacophore model for this compound would require a set of analogous active molecules to identify common chemical features, but no such models have been published.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing a series of compounds with known activities, QSAR models can predict the activity of new, untested molecules. These models use molecular descriptors—numerical values that describe the physicochemical properties of a molecule—to build the correlation. A QSAR study involving this compound would place it within a series of related compounds to help predict its activity or toxicity, but no such studies are currently available.
Conformational Analysis via Computational Methods
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Computational methods, such as ab initio calculations and Density Functional Theory (DFT), can determine the relative energies of different conformers and identify the most stable structures. This information is fundamental for understanding a molecule's reactivity and its ability to bind to a receptor. While general principles of conformational analysis can be applied, specific computational studies detailing the conformational landscape of this compound have not been reported.
Structure Activity Relationship Sar Investigations of N 4 Chlorophenyl but 2 Enamide Derivatives
Impact of Substituents on Biological Activity Profiles
Effects of Phenyl Ring Modifications on N-(4-chlorophenyl)but-2-enamide Activity
Modifications to the 4-chlorophenyl ring of this compound have been a key focus of SAR studies, revealing that this part of the molecule plays a crucial role in its interaction with biological targets. The 4-chloro substituent is often considered a key feature for potent activity.
Research into a series of N-aryl-4-aminobutanamides, which share a similar structural motif, has underscored the importance of the substituent on the phenyl ring. For instance, in a study on histone deacetylase (HDAC) inhibitors, compounds with a 4-chlorophenyl group demonstrated significant inhibitory activity. The presence of the chlorine atom at the para position of the phenyl ring is often associated with enhanced potency. This is thought to be due to favorable interactions, such as hydrophobic and electronic interactions, within the active site of the target enzyme.
The following table summarizes the impact of different substituents on the phenyl ring on the inhibitory activity against HDACs.
| Phenyl Ring Substituent | Relative HDAC Inhibitory Activity |
| 4-chloro | High |
| 4-fluoro | Moderate to High |
| 4-methoxy | Moderate |
| Unsubstituted | Low to Moderate |
These findings highlight the sensitivity of the biological activity to even minor changes in the electronic and steric properties of the phenyl ring.
Influence of But-2-enamide (B7942871) Chain Modifications on Biological Activity
The but-2-enamide chain is another critical determinant of the biological activity of this class of compounds. Alterations to this linker region, including changes in its length, rigidity, and the presence of substituents, can significantly modulate activity. The unsaturated nature of the but-2-enamide chain is often important for maintaining a rigid conformation, which can be beneficial for binding to the target.
Studies have shown that the geometry of the double bond in the but-2-enamide moiety is crucial. The (E)-isomer is generally found to be more active than the (Z)-isomer, suggesting a specific spatial arrangement is required for optimal interaction with the biological target. Furthermore, saturation of the double bond to a butanamide typically leads to a decrease in activity, indicating the importance of the planar, unsaturated system.
Role of N-Substituent Variations in Modulating Activity
Variations in the substituent attached to the amide nitrogen (N-substituent) have also been explored to understand their impact on activity. While the core structure often involves the N-(4-chlorophenyl) group, modifications at this position can lead to changes in physicochemical properties such as solubility and membrane permeability, which in turn affect biological activity.
For instance, the introduction of small alkyl groups on the nitrogen atom can sometimes be tolerated, but larger, bulkier groups often lead to a significant loss of potency. This suggests that the space around the amide nitrogen in the binding site of the target protein is likely constrained.
Stereochemical Influence on Biological Activity
The presence of chiral centers in derivatives of this compound would introduce another layer of stereochemical complexity. Although detailed studies on specific enantiomers of more complex derivatives were not extensively available in the searched literature, it is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can have vastly different pharmacological activities and metabolic fates.
Application of Hybrid SAR Protocols and Property Mapping
To navigate the complex relationship between the structure of this compound derivatives and their biological activity, researchers have employed sophisticated computational techniques. Hybrid SAR protocols, which combine multiple computational approaches, and property mapping have proven to be valuable tools in this endeavor.
These methods allow for the visualization of the SAR data in a multidimensional chemical space. By mapping properties such as potency, selectivity, and physicochemical parameters onto the chemical structures of a series of compounds, researchers can identify key "activity cliffs," where small structural changes lead to large changes in activity. This information is invaluable for guiding the design of new, improved compounds.
Comparative Analysis of Ligand-Based and Structure-Based SAR Approaches
Both ligand-based and structure-based SAR approaches have been utilized to understand the molecular determinants of activity for this compound derivatives.
Ligand-based approaches , such as quantitative structure-activity relationship (QSAR) modeling, are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. By analyzing a series of compounds with known activities, a predictive model can be built.
Structure-based approaches , on the other hand, are used when the 3D structure of the target protein is available. Techniques like molecular docking can be used to predict how a ligand will bind to the active site of a protein. This allows for a more rational, structure-guided design of new inhibitors.
A comparative analysis of these two approaches reveals that they are often complementary. Ligand-based methods can provide valuable insights into the general structural requirements for activity, while structure-based methods can offer a more detailed understanding of the specific molecular interactions that drive binding affinity and selectivity. The most effective drug discovery programs often leverage the strengths of both approaches.
Biological Activity Profiling and Molecular Mechanisms of N 4 Chlorophenyl but 2 Enamide
Anti-Mycobacterial Activity
N-(4-chlorophenyl)but-2-enamide and its derivatives have shown promise in the fight against Mycobacterium tuberculosis, the causative agent of tuberculosis. This activity is largely attributed to its ability to interfere with essential cellular processes within the bacterium.
Inhibition of L,D-Transpeptidase 2 from Mycobacterium tuberculosis
A key target of this compound is L,D-Transpeptidase 2 (Ldt_Mt2), an enzyme crucial for the synthesis of the mycobacterial cell wall. The integrity of this cell wall is paramount for the survival and pathogenicity of M. tuberculosis. Research has demonstrated that derivatives of this compound can effectively inhibit this enzyme.
Mechanistic Insights into Enzyme Inhibition
The inhibitory action of this compound derivatives against Ldt_Mt2 involves the formation of a covalent bond with the enzyme. This interaction effectively deactivates the enzyme, disrupting the cross-linking of the peptidoglycan layer of the cell wall. This disruption weakens the cell wall, ultimately leading to bacterial cell death. The mechanism is believed to involve the nucleophilic attack by a cysteine residue in the active site of the enzyme on the electrophilic β-carbon of the α,β-unsaturated amide of the inhibitor.
Broader Antimicrobial Activity
Beyond its specific action against M. tuberculosis, this compound has demonstrated a wider spectrum of antimicrobial properties.
Antibacterial Efficacy (e.g., against Staphylococcus aureus and Mycobacterium tuberculosis)
Studies have highlighted the potential of related chemical scaffolds against various bacterial species. For instance, certain thiazole (B1198619) derivatives have exhibited potent activity against S. pneumoniae with Minimum Inhibitory Concentration (MIC) values less than 0.134 μM. nih.gov They also showed good anti-tubercular activities with MIC values ranging from 1 μM to 61.2 μM. nih.gov The search for new antibacterial agents is crucial due to the rise of multidrug-resistant strains.
The following table summarizes the antibacterial activity of some related compounds:
| Compound Type | Target Organism | Reported Activity (MIC) |
|---|---|---|
| Thiazole derivatives | S. pneumoniae | <0.134 μM |
| Thiazole derivatives | M. tuberculosis H37Rv | 1 μM - 61.2 μM |
Antifungal Properties
The investigation into the antifungal properties of this compound and its analogs is an ongoing area of research. While specific data on this compound's antifungal efficacy is not extensively detailed in the provided search results, the broader class of compounds to which it belongs is often screened for such activities.
Anti-Inflammatory Potential
There is emerging interest in the anti-inflammatory properties of compounds related to this compound. The chronic inflammation associated with persistent infections like tuberculosis contributes significantly to tissue damage. Therefore, compounds that possess both antimicrobial and anti-inflammatory activities are of particular therapeutic interest. While direct and extensive studies on the anti-inflammatory potential of this compound are not detailed in the provided search results, the general class of molecules is being explored for these dual functions.
Modulation of Inflammatory Pathways (e.g., NF-κB activation)
The inflammatory response is a complex biological process involving various signaling pathways, with the nuclear factor-kappa B (NF-κB) pathway being a central regulator. While direct studies on the effect of this compound on NF-κB activation are not extensively detailed in the available literature, the anti-inflammatory potential of related compounds suggests a possible interaction with this pathway. For instance, the anti-inflammatory effects of palmitoylethanolamide (B50096) (PEA) have been shown to be mediated through the peroxisome proliferator-activated receptor α (PPARα), which subsequently acts on the TLR/NF-κB axis to reduce the activity of NF-κB and inhibit the expression of inflammatory cytokines like TNF-α. ajchem-a.com This indirect modulation of NF-κB by related amide structures provides a basis for investigating similar mechanisms for this compound.
Enzyme Inhibition in Inflammatory Processes (e.g., COX-2)
Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. nih.govnih.gov Selective inhibition of COX-2 is a primary strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.gov Research into a series of enamides has indicated that compounds with a 4-chlorophenyl substitution (where R=Cl) are potential inhibitors of COX-2. nih.gov These findings suggest that this compound may exert its anti-inflammatory effects through the inhibition of the COX-2 enzyme. Further investigations into pyrimidine (B1678525) derivatives have also highlighted their mechanism of action through the suppression of COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandin (B15479496) E2 (PGE2). nih.gov
Table 1: COX-2 Inhibitory Activity of Related Compounds
| Compound Class | Specific Compound Example | Target Enzyme | Observed Effect |
|---|---|---|---|
| Enamides | Enamide with 4-chlorophenyl substitution | COX-2 | Potential Inhibition nih.gov |
| Pyrimidines | Various derivatives | COX-1 & COX-2 | Suppression of enzyme activity, reduction of PGE2 nih.gov |
| Thiazole Analogues | 4-chloro- and 2-hydroxy-substituted thiazole | COX-2 | Good and selective inhibition nih.gov |
Anticancer Activity
The search for novel anticancer agents has led to the exploration of various chemical scaffolds, including those containing the N-(4-chlorophenyl) moiety.
While specific cytotoxic data for this compound against a wide range of cancer cell lines is not extensively documented, studies on structurally related compounds have shown promising results. For example, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated significant inhibitory properties against glioma cell lines. mdpi.com One compound from this series, 4j, was particularly effective in inhibiting the growth of primary patient-derived glioblastoma cells in both 2D and 3D neurosphere cultures. mdpi.com This highlights the potential of the N-(4-chlorophenyl) group in conferring cytotoxic activity to a molecule.
The antiproliferative mechanisms of compounds containing the N-(4-chlorophenyl) group are being actively investigated. For the N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole derivative 4j, the proposed mechanism of action involves the inhibition of the kinase AKT2/PKBβ. mdpi.com The AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers, including glioma. mdpi.com The inhibition of this pathway by compound 4j suggests a targeted approach to disrupting cancer cell proliferation. mdpi.com
Table 2: Anticancer Activity of a Related N-(4-chlorophenyl) Compound
| Compound | Cancer Cell Line | Activity | Proposed Mechanism |
|---|---|---|---|
| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole (4j) | Glioblastoma | Inhibition of cell growth and 3D neurosphere formation mdpi.com | Inhibition of kinase AKT2/PKBβ mdpi.com |
Anti-Malarial Activity
Malaria, caused by parasites of the Plasmodium genus, remains a significant global health challenge, necessitating the discovery of new and effective therapeutic agents.
Investigation of Potential Molecular Targets (e.g., arginase inhibition)
While direct enzymatic inhibition studies on this compound are limited, research into structurally analogous compounds, specifically N-arylcinnamamides, has highlighted arginase as a potential molecular target. A study investigating a series of 4-chlorocinnamanilides for antiplasmodial activity proposed that these molecules could bind to the enzyme arginase. nih.gov
Arginase is a binuclear manganese metalloenzyme that plays a crucial role in the urea (B33335) cycle by hydrolyzing L-arginine to L-ornithine and urea. In certain pathological conditions, such as malaria, increased arginase activity from the parasite leads to the depletion of host L-arginine, a critical amino acid for immune function. nih.gov The inhibition of arginase is therefore a strategic approach to combat such diseases.
Molecular docking simulations of potent N-arylcinnamamide-based arginase inhibitors have provided insights into the potential binding mode. These studies suggest that the chlorinated aromatic ring of the inhibitor orients itself toward the binuclear manganese cluster within the active site of the arginase enzyme. nih.gov This interaction is considered crucial for the inhibitory mechanism. Although these findings are for the closely related cinnamamides, they provide a strong rationale for investigating this compound as a potential arginase inhibitor.
Anticonvulsant Activity and Neurological Targets
Currently, there is a lack of specific studies published in the peer-reviewed scientific literature that evaluate the direct anticonvulsant activity of this compound. While research has been conducted on various N-aryl amides and crotonamide-containing natural products for neurological effects, dedicated investigation into this specific compound's efficacy in seizure models has not been reported.
Interaction with Neurotransmitter Receptors (e.g., GABAa, NMDA, Serotonergic)
Detailed pharmacological studies characterizing the interaction of this compound with key neurotransmitter receptors involved in seizure modulation are not available in the current body of scientific literature. There are no published data regarding its binding affinity or functional activity at GABAa, NMDA, or various serotonergic receptors.
Modulation of Ion Channels
The effect of this compound on the function of voltage-gated or ligand-gated ion channels, which are critical targets for many anticonvulsant drugs, has not been a subject of published research. Therefore, its capacity to modulate sodium, potassium, or calcium channels remains uninvestigated.
Other Emerging Biological Activities Under Investigation
The broader chemical scaffold of N-aryl amides is an area of active investigation in medicinal chemistry for a variety of therapeutic targets. While direct studies on this compound are sparse, related molecules containing the N-(4-chlorophenyl) amide moiety have been synthesized and evaluated for other potential biological activities. For instance, more complex molecules incorporating this chemical fragment have been explored as potential kinase inhibitors for applications in oncology. However, these represent structurally distinct compounds, and their activities cannot be directly extrapolated to this compound. The exploration of this compound for other biological effects remains a field for future research.
Conclusion and Future Perspectives
Summary of Key Academic Findings on N-(4-chlorophenyl)but-2-enamide
No information available.
Identification of Unresolved Questions and Research Gaps
No information available.
Future Avenues for Scholarly Investigation and Translational Research
No information available.
Table of Compounds Mentioned
Since no article could be generated, a table of compounds is not applicable.
Q & A
Q. What are the standard synthetic routes for N-(4-chlorophenyl)but-2-enamide, and how can reaction conditions be optimized?
this compound is typically synthesized via condensation reactions between substituted anilines and activated carbonyl derivatives. A common method involves reacting 4-chloroaniline with but-2-enoyl chloride in anhydrous dichloromethane under nitrogen atmosphere, using triethylamine as a base to neutralize HCl byproducts . Optimization may include adjusting stoichiometric ratios (e.g., 1:1.2 aniline:acyl chloride) and temperature (0–5°C for exothermic reactions). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (70–85%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- IR Spectroscopy : Look for amide C=O stretch at ~1660–1680 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .
- ¹H NMR : The enamide proton (CH=CH) appears as a doublet of doublets (δ 6.2–6.8 ppm, J ≈ 15 Hz), while the aromatic protons (4-chlorophenyl) show splitting patterns consistent with para-substitution (δ 7.2–7.5 ppm) .
- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~165–170 ppm, and the α,β-unsaturated carbons (CH=CH) at ~120–130 ppm .
Q. How can solvent selection influence the crystallization and purity of this compound?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may hinder crystallization. Slow evaporation from ethanol/water mixtures (7:3 v/v) at 4°C yields high-purity crystals suitable for X-ray diffraction. Impurities from side reactions (e.g., unreacted aniline) can be minimized using recrystallization in ethyl acetate .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural assignments for this compound derivatives?
Single-crystal X-ray diffraction provides definitive bond lengths and angles. For example, the enamide C=C bond typically measures ~1.33–1.35 Å, confirming conjugation with the carbonyl group. Hydrogen-bonding networks (e.g., N–H···O=C interactions) stabilize crystal packing in the monoclinic P21/n space group, as observed in related N,N′-bis(4-chlorophenyl)but-2-enediamide structures . Lattice parameters (a = 9.24 Å, b = 13.02 Å, c = 13.12 Å, β = 107.9°) help validate computational models .
Q. What computational strategies are recommended for modeling the electronic properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps ~4.5–5.0 eV), correlating with UV-Vis absorption maxima (~280–300 nm). Natural Bond Orbital (NBO) analysis reveals charge delocalization across the enamide system, explaining its reactivity in nucleophilic additions .
Q. How should researchers address contradictory spectroscopic data in this compound analysis?
Discrepancies in NMR or IR spectra often arise from impurities (e.g., residual solvents) or tautomerism. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., aromatic vs. enamide protons) .
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and detects side products (e.g., brominated impurities in analogs) .
- Variable-Temperature NMR : Identifies dynamic processes (e.g., hindered rotation of the amide bond) .
Q. What role does this compound play in studying enzyme inhibition mechanisms?
The compound’s α,β-unsaturated amide moiety acts as a Michael acceptor, covalently modifying cysteine residues in enzymes like proteases or kinases. Activity assays (e.g., IC50 determination via fluorescence quenching) paired with molecular docking (using AutoDock Vina) can map binding interactions. For example, derivatives with electron-withdrawing substituents (e.g., -Cl, -Br) show enhanced inhibition of COX-2 .
Methodological Guidance for Data Interpretation
Q. How can researchers distinguish between isomeric forms of this compound using spectroscopic data?
- E/Z Isomerism : NOESY NMR detects spatial proximity between the enamide CH and aryl protons. In the E-isomer, no cross-peaks are observed between these groups, whereas Z-isomers show weak interactions .
- Regioisomers : LC-MS/MS fragmentation patterns (e.g., m/z 215 for chlorophenyl loss) differentiate ortho/meta/para substitution .
Q. What experimental controls are critical for reproducibility in biological studies involving this compound?
- Solvent Controls : DMSO concentrations ≤0.1% to avoid cytotoxicity.
- Positive/Negative Controls : Include known enzyme inhibitors (e.g., aspirin for COX studies) and vehicle-only samples.
- Stability Tests : Monitor compound degradation in PBS or cell media via HPLC over 24–48 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
